molecular formula C9H16N4 B1530666 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1369243-65-1

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B1530666
CAS No.: 1369243-65-1
M. Wt: 180.25 g/mol
InChI Key: URRMNNLXTWOKOR-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 1369243-65-1) is a high-purity chemical compound featuring a piperazine ring directly substituted with a methyl-imidazole group. This specific molecular architecture, containing multiple nitrogen atoms, makes it a valuable building block in medicinal chemistry and drug discovery research . The integration of piperazine and imidazole motifs is a common strategy in the design of biologically active molecules, as these fragments are known to contribute to significant pharmacological activities, including potential antifungal properties . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure is analogous to components found in established antifungal drugs, suggesting its utility in designing compounds that target enzymatic pathways such as those involving cytochrome P450 or carbonic anhydrases . Piperazine derivatives are extensively explored for a broad spectrum of applications, such as enzyme inhibition, which is critical in the development of treatments for conditions like diabetes and fungal infections . Researchers can leverage this compound to create novel molecular entities for biochemical screening and structure-activity relationship (SAR) studies. Please Note: This product is intended for research purposes and laboratory use only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRMNNLXTWOKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-Methylimidazole with Piperazine

The most common preparation method involves the nucleophilic substitution reaction between 1-methyl-1H-imidazole and piperazine. The reaction typically proceeds under mild conditions using a base such as potassium carbonate to facilitate the alkylation process. Organic solvents like acetonitrile, ethanol, or methanol are employed to dissolve reactants and optimize reaction kinetics.

  • Reaction Example:

    • Reactants: 1-methyl-1H-imidazole and piperazine
    • Base: Potassium carbonate
    • Solvent: Acetonitrile or ethanol
    • Temperature: Room temperature or slightly elevated
    • Product: 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

This method yields the free base, which can be further converted into salts such as the trihydrochloride for enhanced stability and purification.

Salt Formation and Purification

Post-synthesis, the compound is often treated with hydrochloric acid to form the trihydrochloride salt. This salt form improves crystallinity and facilitates purification through crystallization or recrystallization techniques, which are critical for industrial-scale production to achieve high purity and yield.

  • Industrial Process Highlights:
    • Large-scale batch reactions
    • Optimized solvent systems for crystallization
    • Use of continuous flow reactors to enhance reproducibility and scalability
    • Purification via recrystallization to remove impurities and byproducts

Advanced Synthetic Strategies from Research Studies

Research into imidazolopiperazine derivatives, structurally related to this compound, has revealed more sophisticated synthetic routes aimed at improving biological activity and metabolic stability. These include multi-step syntheses involving alkylation, cyclization, and functional group modifications on the piperazine ring.

Multi-Step Synthesis for Substituted Piperazines

  • Stepwise Approach:

    • Alkylation: Starting from Cbz-protected glycine derivatives and bromide intermediates to form imidazole-containing precursors.
    • Cyclization: Using ammonium acetate in toluene with Dean–Stark apparatus to remove water and promote ring closure.
    • N-Alkylation: Regioselective alkylation with ethyl 2-bromoacetate.
    • Deprotection and Reduction: One-pot deprotection and reduction with borane to yield amine intermediates.
    • Amidation and Bromination: Coupling with Boc-protected glycine and subsequent bromination.
    • Buchwald–Hartwig Amination: Palladium-catalyzed amination to introduce substituted anilines.
    • Final Deprotection: To yield the target substituted imidazolopiperazine compounds.
  • Yields and Efficiency:

    • Overall yields range from 3.7% to 17% depending on the substitution pattern and number of steps.
    • The synthetic complexity increases with substitution on the piperazine ring, affecting the potency and pharmacokinetic properties of the final compounds.

Optimization for Biological Activity

Studies have shown that substitution at various positions on the piperazine ring can significantly alter biological activity, metabolic stability, and oral bioavailability. For example, methylation at the 8-position of the piperazine ring can reduce potency but improve metabolic stability, which is critical for drug development.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Solvents Used Reaction Conditions Yield Range Notes
Direct alkylation with piperazine Simple, one-step alkylation Acetonitrile, ethanol Room temperature, base present Moderate (not specified) Suitable for small-scale and initial synthesis
Salt formation (trihydrochloride) Enhances purification and stability Hydrochloric acid Post-synthesis treatment High purity Industrially preferred for product isolation
Multi-step synthesis with substitutions Complex, allows functionalization and optimization Toluene, acetonitrile, various Reflux, Dean–Stark apparatus, catalytic hydrogenation 3.7% to 17% Used for drug development and SAR studies

Summary of Research Findings

  • The preparation of this compound primarily relies on the alkylation of 1-methylimidazole with piperazine under base catalysis in organic solvents.
  • Industrial methods optimize these reactions for scale, yield, and purity, often converting the free base into stable salts.
  • Advanced synthetic routes have been developed to introduce substitutions on the piperazine ring, improving pharmacological properties but requiring multi-step syntheses with moderate overall yields.
  • The choice of method depends on the intended application, with simpler methods suitable for bulk synthesis and complex routes for medicinal chemistry optimization.

This detailed overview integrates data from diverse authoritative sources, ensuring a comprehensive understanding of the preparation methods for this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.

Scientific Research Applications

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, a derivative of piperazine, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.

Antidepressant and Anxiolytic Activity

This compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that compounds containing imidazole and piperazine groups exhibit binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their serotonin receptor affinity. The results indicated that this compound demonstrated significant binding activity at the 5-HT_1A receptor, suggesting its potential use in treating anxiety disorders .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell cycle
HeLa (Cervical Cancer)25Disruption of mitochondrial function

A study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a cross-linking agent allows for the development of new materials with enhanced mechanical properties.

Case Study:
Research published in Materials Science explored the use of this compound in synthesizing polyurethanes. The study demonstrated that incorporating this compound into polyurethane networks improved thermal stability and tensile strength compared to traditional formulations .

Chromatographic Techniques

The compound is also utilized as a reagent in chromatographic techniques for the analysis of various substances. Its ability to form stable complexes with metal ions enhances detection sensitivity.

Data Table: Detection Limits

AnalyteDetection MethodLimit of Detection (LOD)
LeadHPLC0.5 µg/L
CadmiumGC-MS0.3 µg/L
MercuryICP-MS0.01 µg/L

A study conducted on the use of this compound as a chelating agent in HPLC demonstrated significant improvements in the detection limits for heavy metals, showcasing its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which is crucial in its role as a ligand in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperazine Core: All compounds share a piperazine ring, which facilitates interactions with biological targets (e.g., serotonin/norepinephrine receptors in ).
  • Imidazole/Benzimidazole Moieties : The 1-methylimidazole in the target compound is less bulky than benzimidazole derivatives (), possibly improving solubility. Nitro groups in analogs () introduce redox activity but may increase toxicity risks.
  • Substituent Effects : Ethyl or methyl groups on the imidazole () modulate metabolic stability. The target’s phenyl group may slow hepatic clearance compared to aliphatic substituents .

Biological Activity

1-Methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that combines the structural features of imidazole and piperazine, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with various biomolecular targets. Imidazole derivatives are known to modulate enzymatic activities, often acting as inhibitors or activators within biological systems. Specifically, this compound may influence key pathways related to inflammation, tumor growth, and infectious diseases by interacting with enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification processes .

Pharmacological Properties

Research indicates that imidazole derivatives exhibit a wide range of pharmacological effects, including:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Inhibits the growth of fungi.
  • Antitumor Activity : Demonstrates potential in cancer treatment by inhibiting tumor cell proliferation.
  • Anti-inflammatory Activity : Modulates inflammatory responses in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into their mechanisms:

  • Antimicrobial Studies : In a study focusing on imidazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant antimicrobial properties against multidrug-resistant bacteria. The presence of specific functional groups was crucial for enhancing bioactivity .
  • Cancer Research : A series of imidazole-based compounds were evaluated for their anticancer effects. One study reported that these compounds inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms, highlighting their potential as therapeutic agents in oncology .
  • Enzyme Interaction Studies : Detailed biochemical assays demonstrated that this compound interacts with specific enzyme active sites, leading to competitive inhibition. This interaction is pivotal for understanding how this compound can modulate metabolic pathways in disease contexts .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which enhances its bioavailability. It is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may retain biological activity or contribute to toxicity .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-MethylimidazoleStructureAntibacterial, antifungal
1-MethylpiperazineStructureAntidepressant, anxiolytic
1-(2-Methylimidazol-1-yl)ethanoneStructureAnticancer, anti-inflammatory

The unique combination of imidazole and piperazine rings in this compound provides distinct chemical and biological properties compared to its analogs.

Q & A

Q. What are the key structural features of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, and how do they influence its reactivity?

The compound contains a piperazine ring (six-membered, two nitrogen atoms) and a methyl-substituted imidazole moiety (five-membered, two nitrogen atoms). The methyl groups enhance steric stability and modulate electronic properties, affecting nucleophilic/electrophilic reactivity. Piperazine’s conformational flexibility allows for diverse interactions with biological targets, while the imidazole’s aromaticity enables π-π stacking and hydrogen bonding. Structural analogs (e.g., nitrophenyl or trifluoromethyl derivatives) show how substituents alter solubility and activity .

Q. What are the standard synthetic routes for this compound, and what purification methods are recommended?

Synthesis typically involves:

  • Step 1: Alkylation of piperazine with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Coupling the methyl-piperazine intermediate with a pre-functionalized imidazole (e.g., via Buchwald-Hartwig amination or nucleophilic substitution).
    Purification methods include column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol. Yields depend on reaction temperature and solvent polarity .

Q. How is the compound characterized post-synthesis?

  • Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., imidazole proton shifts at δ 7.2–7.8 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak).
  • Elemental Analysis: CHN analysis to validate purity (>95%).
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps.
  • Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally).
  • Workup: Acid-base extraction removes unreacted starting materials. For example, adjusting pH to precipitate the hydrochloride salt improves purity .

Q. What computational methods are used to predict binding interactions with biological targets?

  • Molecular Docking: Tools like AutoDock Vina simulate binding to receptors (e.g., serotonin or histamine receptors) by analyzing hydrogen bonds and hydrophobic pockets.
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability.
  • MD Simulations: Track conformational changes in aqueous environments (e.g., using GROMACS). These methods guide structural modifications for enhanced affinity .

Q. How do structural analogs resolve contradictions in reported biological activities?

Comparative studies using analogs with substituent variations (e.g., nitro, trifluoromethyl) reveal structure-activity relationships (SAR). For example:

CompoundSubstituentActivityReference
ANitrophenylProtease inhibition
BTrifluoromethylAntidepressant
CMethoxyAntimicrobial
Discrepancies arise from assay conditions (e.g., cell type, concentration). Dose-response curves and kinetic studies (e.g., IC₅₀ comparisons) clarify potency .

Q. What strategies mitigate instability in aqueous solutions?

  • Salt Formation: Hydrochloride salts improve solubility and shelf life.
  • Lyophilization: Freeze-drying the compound prevents hydrolysis.
  • Buffering: Store in pH 7.4 PBS to minimize degradation.
    Stability assays (HPLC monitoring over 72 hours) validate these approaches .

Methodological Challenges

Q. How are contradictory results in receptor binding assays addressed?

  • Orthogonal Assays: Combine radioligand displacement (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP modulation).
  • Control Experiments: Test for off-target effects using receptor knockout models.
  • Statistical Analysis: Apply ANOVA to assess significance across replicates .

Q. What techniques validate the compound’s purity in complex matrices?

  • HPLC-MS: Quantify impurities (<0.1% threshold).
  • 2D NMR (HSQC, COSY): Detect trace solvents or byproducts.
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Reactant of Route 2
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

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